molecular formula C11H18ClIN4 B1402560 [5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride CAS No. 1361118-59-3

[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride

Cat. No.: B1402560
CAS No.: 1361118-59-3
M. Wt: 368.64 g/mol
InChI Key: SBMGPVQFKALQJB-UHFFFAOYSA-N
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Description

[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride is a pyrimidine derivative featuring a 5-iodo substitution, a 1-methyl-pyrrolidin-2-yl group at position 4, and a dimethylamine moiety at position 2. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) distinguishes it from related piperidine-based analogs (six-membered rings). The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacokinetics .

Properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylpyrrolidin-2-yl)pyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN4.ClH/c1-15(2)11-13-7-8(12)10(14-11)9-5-4-6-16(9)3;/h7,9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMGPVQFKALQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=NC(=NC=C2I)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride (CAS Number: 1361118-59-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula: C₁₁H₁₈ClIN₄
  • Molecular Weight: 368.65 g/mol
  • CAS Number: 1361118-59-3

Structural Representation

The compound features a pyrimidine ring substituted with an iodine atom and a dimethylamino group, which are critical for its biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β has potential therapeutic implications in conditions such as Alzheimer's disease and cancer.

Case Study: GSK-3β Inhibition

In vitro studies demonstrated that the compound exhibited significant inhibitory effects on GSK-3β, which were evaluated using various concentrations. The results indicated an IC₅₀ value in the nanomolar range, suggesting potent activity. Furthermore, the compound showed minimal cytotoxicity across different cell lines, including cancerous and non-cancerous cells .

Neuroprotective Effects

The compound also displayed neuroprotective properties in neuronal cell models. It was found to mitigate neurotoxicity induced by oxidative stressors such as hydrogen peroxide and amyloid-beta oligomers. This suggests a potential application in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the substituents on the pyrimidine ring can significantly impact potency and selectivity toward target enzymes.

Key Findings from SAR Studies

  • Iodine Substitution: The presence of iodine at position 5 enhances lipophilicity and may improve binding affinity to GSK-3β.
  • Dimethylamino Group: This group is essential for maintaining solubility and bioavailability.
  • Pyrrolidine Ring Influence: The configuration of the pyrrolidine moiety affects both potency and selectivity, indicating that stereochemistry plays a vital role in biological activity .

Summary of Biological Activities

Activity TypeObservationsReferences
GSK-3β InhibitionPotent inhibitor with IC₅₀ in nanomolar range
CytotoxicityMinimal effects on various cell lines
NeuroprotectionReduces oxidative stress-induced toxicity
Antimicrobial ActivityRelated compounds show promise against bacteria

Comparative Analysis of Related Compounds

Compound NameIC₅₀ (nM)Activity Type
[5-Iodo-Pyrimidine Derivative A]480GSK-3β Inhibition
[5-Iodo-Pyrimidine Derivative B]360Neuroprotection
[Related Pyrrolidine Compound C]VariesAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of the target compound with structurally related pyrimidine derivatives:

Compound Name Heterocycle (Position 4) Substituent on Heterocycle Molecular Formula Molecular Weight Calculated LogD (pH 5.5) H-Bond Acceptors
[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride Pyrrolidine (5-membered) 1-Methyl C₁₁H₁₇IN₅·HCl* ~378.7* ~2.1 (inferred) 4
[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine Piperidine (6-membered) 1-Isopropyl C₁₄H₂₃IN₄ 374.27 ~2.8 (inferred) 4
[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine Piperidine (6-membered) 1-Isopropyl C₁₄H₂₃IN₄ 374.27 ~3.0 (inferred) 4

*Inferred based on structural similarity to analogs in and .

Key Differences and Implications

However, the smaller ring may decrease water solubility due to reduced polar surface area . Piperidine-based analogs (e.g., 1-isopropyl-piperidin-3-yl) exhibit higher lipophilicity (LogD ~2.8–3.0) compared to the pyrrolidine derivative (estimated LogD ~2.1), impacting distribution and metabolism .

Synthetic Routes :

  • Reductive amination (as described in for piperazine derivatives) is a plausible synthesis method for the target compound and its analogs. The use of dimethylamine hydrochloride in such reactions is well-documented .

Salt Forms :

  • The hydrochloride salt of the target compound contrasts with dihydrochloride salts (e.g., (1-methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride in ), which may offer superior solubility but require adjusted formulation strategies .

Research Findings

  • Piperidine vs. Pyrrolidine : Piperidine-based pyrimidines () are more prevalent in medicinal chemistry due to their balance of solubility and permeability. However, pyrrolidine derivatives are emerging as alternatives for targeting enzymes with smaller active sites .
  • Halogen Effects : The 5-iodo substitution in all listed compounds may enhance binding to aromatic residues in proteins via halogen bonding, a feature exploited in kinase inhibitors .

Preparation Methods

Synthesis of Pyrimidine Derivatives via Nucleophilic Substitution

A common approach for synthesizing pyrimidine derivatives involves nucleophilic substitution reactions. For example, 2,4-dichloro-substituted pyrimidines can react with nucleophiles such as 4-hydroxy-3,5-dimethylbenzonitrile to form intermediate compounds. Subsequent nucleophilic addition of a piperidine derivative can then yield target compounds.

Preparation of 1-Methylpiperidine-4-Carboxylic Acid Derivatives

The synthesis of compounds containing a 1-methylpiperidine moiety can be achieved through transfer hydrogenation of piperidine-4-carboxylic acid using formaldehyde under ambient pressure. This reaction can be facilitated by a palladium catalyst and heat, converting the starting material to 1-methylpiperidine-4-carboxylic acid, which can then be converted to its hydrochloride salt using hydrochloric acid.

Synthesis of Dihydropyrimidinones

Dihydropyrimidinones can be synthesized via a one-pot reaction involving the oxidation of benzyl halides to benzaldehydes, followed by a Biginelli reaction under microwave irradiation. The oxidation step can be performed using DMSO as a solvent without a catalyst at 80°C. The resulting benzaldehydes can then react with urea and ethyl acetoacetate to form dihydropyrimidinones.

Preparation of 2,5-Disubstituted Pyridines

A process for preparing 2,5-disubstituted pyridines involves reacting a pyridine derivative with chloracylnitrile, followed by the addition of a hydrogen halide under water-free conditions. Additionally, 2-chloro-5-methyl-pyridine can be transformed into 5-methyl-pyridine-2-sulfonic acid derivatives through a series of reactions including treatment with thiourea, chlorine, and ammonium hydroxide.

Synthesis of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines involves multiple steps starting from compounds like 5-fluoropicolinonitrile. This compound can react with sodium hydride and isopropanol to form 5-isopropoxypicolinonitrile, which is further converted to 5-isopropoxypicolinimidamide. The imidamide then reacts with 2-isothiocyanato-3-methylpyridine to form an intermediate, which cyclizes to the final product upon treatment with diisopropyl azodiformate (DIAD).

Pyrimido or pyridopyridone compound

By dispersing a compound with palladium carbon in methanol, then it is dividedly in some parts sodium borohydride. It is warming up to backflow and reacts 3 hours. Filter, filter cake methanol wash column, filtrate reduced in volume. Residue with Ethyl acetate dissolves, sodium bicarbonate solution is washed, anhydrous sodium sulfate dries, concentrating under reduced pressure to obtain a product.

Q & A

Q. How can catalytic systems be optimized for asymmetric synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Screen chiral catalysts (e.g., BINAP-Pd complexes) in THF at -20°C. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and correlate with steric parameters of ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.